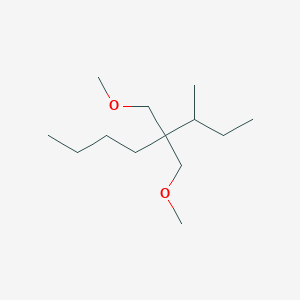![molecular formula C16H8N2O8 B14250594 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- CAS No. 301165-06-0](/img/structure/B14250594.png)
2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- typically involves the esterification of 7-hydroxy-2H-1-benzopyran-2-one with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinones.
Reduction: The nitro groups in the 3,5-dinitrobenzoyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted benzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex benzopyran derivatives. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The presence of the dinitrobenzoyl group makes it a candidate for inhibiting enzymes that interact with nitroaromatic compounds.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Industry: In the materials science industry, the compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- involves its interaction with specific molecular targets. The dinitrobenzoyl group is known to interact with nucleophilic sites in enzymes and proteins, leading to inhibition of their activity. The benzopyran core can interact with various biological receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
2H-1-Benzopyran-2-one, 7-methoxy-:
2H-1-Benzopyran-2-one, 7-hydroxy-:
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-:
Uniqueness: The presence of the 3,5-dinitrobenzoyl group in 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- imparts unique chemical and biological properties This group enhances the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry and biological research
属性
CAS 编号 |
301165-06-0 |
|---|---|
分子式 |
C16H8N2O8 |
分子量 |
356.24 g/mol |
IUPAC 名称 |
(2-oxochromen-7-yl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H8N2O8/c19-15-4-2-9-1-3-13(8-14(9)26-15)25-16(20)10-5-11(17(21)22)7-12(6-10)18(23)24/h1-8H |
InChI 键 |
GWZNDTFHUFNIDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


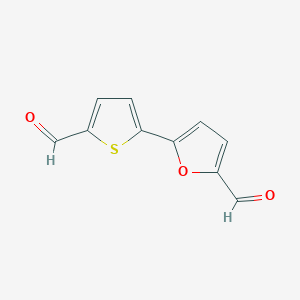
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
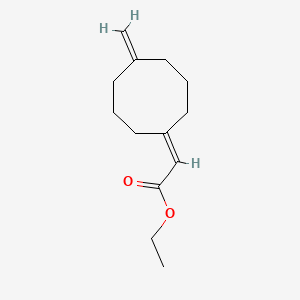
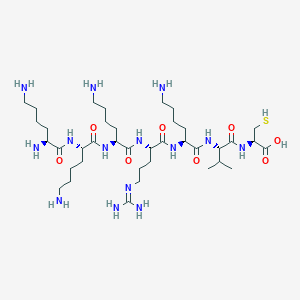
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
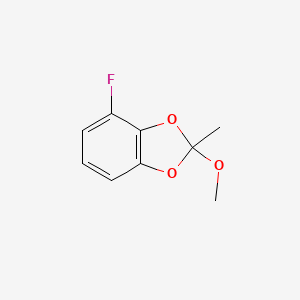

![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
